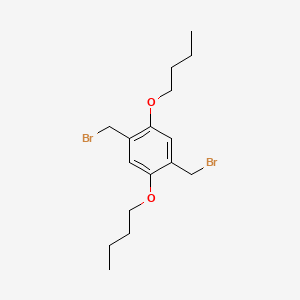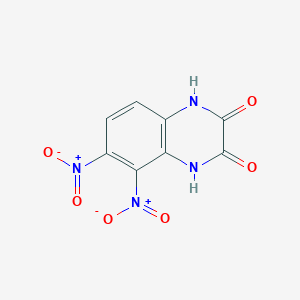
5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione is a synthetic organic compound belonging to the quinoxaline family It is characterized by the presence of two nitro groups at the 5 and 6 positions and a dihydroquinoxaline-2,3-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione typically involves the nitration of 1,4-dihydroquinoxaline-2,3-dione. One common method is the reaction of 1,4-dihydroquinoxaline-2,3-dione with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or neutral conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Aminoquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学的研究の応用
5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting d-amino acid oxidase (DAAO).
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals
作用機序
The mechanism of action of 5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. For example, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can lead to increased levels of d-serine in the brain, which has implications for neurological function and potential therapeutic effects .
類似化合物との比較
Similar Compounds
6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione: Similar structure but with nitro groups at different positions.
6-Methyl-1,4-dihydroquinoxaline-2,3-dione: Contains a methyl group instead of nitro groups.
Quinoxaline-2,3-dione derivatives: Various derivatives with different substituents at the quinoxaline core
Uniqueness
5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual nitro groups enhance its reactivity and potential as a versatile intermediate in synthetic chemistry. Additionally, its ability to inhibit DAAO makes it a valuable compound for neurological research .
特性
CAS番号 |
144028-86-4 |
|---|---|
分子式 |
C8H4N4O6 |
分子量 |
252.14 g/mol |
IUPAC名 |
5,6-dinitro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H4N4O6/c13-7-8(14)10-5-3(9-7)1-2-4(11(15)16)6(5)12(17)18/h1-2H,(H,9,13)(H,10,14) |
InChIキー |
KRNNOUKDBVCVNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1NC(=O)C(=O)N2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


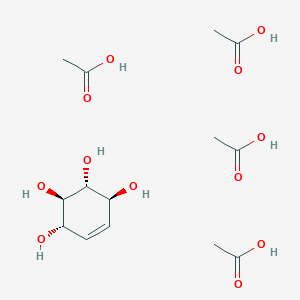
![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)

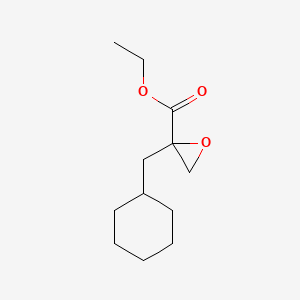

![[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate](/img/structure/B12564465.png)
![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)
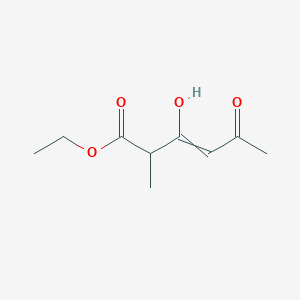
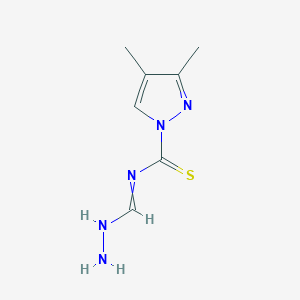
![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)
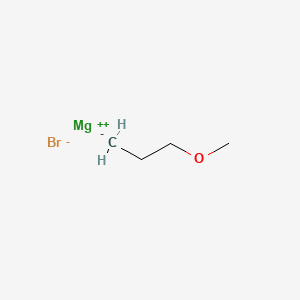
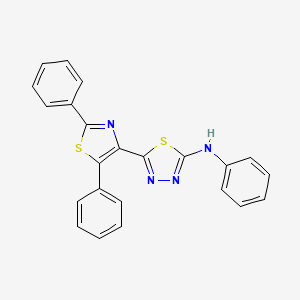
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)
